molecular formula C24H24BrNO2 B11592929 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide

Cat. No.: B11592929
M. Wt: 438.4 g/mol
InChI Key: JCYWTLINEZPBDK-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is an organic compound with a complex structure that includes bromine, hydroxyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the bromination of a phenolic compound followed by amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide
  • 3-(5-fluoro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide
  • 3-(5-iodo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide

Uniqueness

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C24H24BrNO2

Molecular Weight

438.4 g/mol

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide

InChI

InChI=1S/C24H24BrNO2/c1-17(14-18-8-4-2-5-9-18)26-24(28)16-21(19-10-6-3-7-11-19)22-15-20(25)12-13-23(22)27/h2-13,15,17,21,27H,14,16H2,1H3,(H,26,28)

InChI Key

JCYWTLINEZPBDK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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